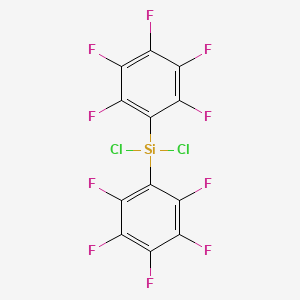
Di(pentafluorophenyl)dichlorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di(pentafluorophenyl)dichlorosilane is a useful research compound. Its molecular formula is C12Cl2F10Si and its molecular weight is 433.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Materials Science
Di(pentafluorophenyl)dichlorosilane is extensively utilized in the development of advanced materials due to its ability to form siloxane networks. These networks are crucial for creating high-performance coatings and films that exhibit enhanced thermal stability and chemical resistance.
Synthesis of Siloxane Polymers
The compound can undergo hydrolysis and condensation reactions to produce silanol derivatives, which further polymerize to form siloxane-based materials. The reaction can be represented as follows:
This reaction showcases the potential of this compound to serve as a precursor for siloxane polymers, which are valuable in various applications including sealants, adhesives, and coatings .
Coatings and Surface Treatments
Due to its fluorinated structure, this compound imparts hydrophobic and oleophobic properties to surfaces. This characteristic is beneficial in developing anti-fogging coatings for optical devices and protective coatings for electronic components .
| Property | Description |
|---|---|
| Hydrophobicity | Repels water, preventing moisture buildup |
| Chemical Resistance | Resists degradation from harsh chemicals |
| Thermal Stability | Maintains integrity at elevated temperatures |
Organic Synthesis
In organic chemistry, this compound serves as a versatile reagent for synthesizing various organosilicon compounds. Its reactivity allows it to participate in several important chemical transformations.
Functionalization of Aromatic Compounds
The compound can be used to functionalize aromatic substrates through nucleophilic substitution reactions. This application is particularly relevant in synthesizing fluorinated aromatic compounds that are valuable in pharmaceuticals and agrochemicals .
Catalysis
Recent studies have highlighted the potential of this compound as a catalyst in organic reactions. Its silicon-centered structure facilitates the activation of substrates, thereby enhancing reaction rates and selectivity .
Development of Fluorinated Polymers
A notable case study involved the use of this compound in synthesizing fluorinated siloxane polymers that exhibited superior mechanical properties compared to their non-fluorinated counterparts. The resulting materials demonstrated enhanced elasticity and tensile strength, making them suitable for high-performance applications in aerospace and automotive industries .
Surface Modification Techniques
Another study focused on using this compound for surface modification of glass substrates. The treated surfaces showed significantly improved water repellency and reduced fouling from biological contaminants, indicating its potential use in biomedical applications where cleanliness is paramount.
常见问题
Basic Research Questions
Q. What are the critical safety protocols for handling di(pentafluorophenyl)dichlorosilane in laboratory settings?
this compound, like other chlorosilanes, is highly reactive with moisture and poses significant health risks. Key safety measures include:
- Storing in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis, which generates corrosive HCl gas .
- Using explosion-proof equipment and grounding metal containers to avoid static discharge, as chlorosilanes are flammable .
- Wearing PPE (gloves, goggles, and respirators) and working in fume hoods to prevent inhalation or skin contact .
Q. How does this compound react with common solvents, and how can side reactions be minimized during synthesis?
This compound reacts violently with protic solvents (e.g., water, alcohols) and bases, leading to decomposition or cross-linking. To mitigate side reactions:
- Use anhydrous, aprotic solvents (e.g., THF, hexane) and rigorously dry glassware .
- Monitor reaction temperature to avoid exothermic runaway reactions. Calorimetric studies are recommended for scaling up reactions .
Advanced Research Questions
Q. What experimental design strategies optimize the use of this compound in chemical vapor deposition (CVD) processes?
In CVD applications, parameters such as temperature, flow rate, and precursor concentration significantly impact deposition efficiency. Key findings from analogous dichlorosilane systems include:
- Higher temperatures (e.g., 780°C) improve silicon deposition rates but may increase energy consumption .
- Lower flow rates reduce "feed starvation," enhancing precursor utilization .
- A fractional factorial design can isolate critical variables (e.g., mole% dichlorosilane, reactor diameter) and their interactions (Table 5 in ).
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different studies?
Discrepancies often arise from variations in purity, moisture levels, or analytical methods. To address this:
- Standardize characterization techniques (e.g., GC-MS for purity, FTIR for functional group analysis) .
- Conduct control experiments under inert conditions (e.g., glovebox) to isolate environmental effects .
Q. What advanced analytical techniques are suitable for characterizing the structure-property relationships of this compound-derived materials?
- SEM/TEM : To analyze surface morphology and cross-linking in polymers (e.g., EPR phase control in polypropylene ).
- XPS : To quantify fluorine and silicon bonding states in thin films .
- DSC/TGA : To assess thermal stability and decomposition pathways .
Q. Methodological Guidance
Q. How should researchers design experiments to study the environmental impact of this compound?
- Hydrolytic Behavior : Simulate accidental spills by reacting the compound with water and quantifying HCl emissions via titration or ion chromatography .
- Toxicity Screening : Use computational tools (e.g., PEAC-WMD) to model vapor dispersion and establish protective action distances (PADs) based on HCl IDLH values (50 ppm) .
Q. What strategies improve reproducibility in synthesizing this compound-based polymers?
属性
CAS 编号 |
20160-45-6 |
|---|---|
分子式 |
C12Cl2F10Si |
分子量 |
433.10 g/mol |
IUPAC 名称 |
dichloro-bis(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12Cl2F10Si/c13-25(14,11-7(21)3(17)1(15)4(18)8(11)22)12-9(23)5(19)2(16)6(20)10(12)24 |
InChI 键 |
FKCZWZMIVZFKBK-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](C2=C(C(=C(C(=C2F)F)F)F)F)(Cl)Cl)F)F)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













